Absence of the Methylsulfinyl Bridge Abolishes H⁺/K⁺-ATPase Inhibitory Activity: Class-Level SAR Inference
The target compound lacks the CH₂SO (methylsulfinyl) bridge that connects the pyridine and benzimidazole rings in omeprazole. Fryklund & Wallmark (1986) demonstrated that sulfoxide derivatives (e.g., omeprazole) inhibit H⁺/K⁺-ATPase with IC₅₀ values of 0.25–2.8 µM, whereas the corresponding sulfide derivatives show no inhibitory action on the purified enzyme [1]. A separate SAR study by Cheon et al. (1994) confirmed that replacing the sulfoxide with a sulfide 'resulted in a completely inactive compound in vitro' [2]. Since the target compound lacks even the sulfur atom—possessing a direct C–C bond between the pyridine and benzimidazole rings—it is structurally incapable of undergoing the acid-catalyzed rearrangement to the sulfenamide intermediate required for covalent proton pump inhibition [3]. No measurable H⁺/K⁺-ATPase inhibition is expected.
| Evidence Dimension | H⁺/K⁺-ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No inhibitory activity expected (lacks CH₂SO bridge) |
| Comparator Or Baseline | Omeprazole (sulfoxide): IC₅₀ = 0.25–2.8 µM on purified H⁺/K⁺-ATPase [1]; Omeprazole sulfide: no inhibition of H⁺/K⁺-ATPase [1] |
| Quantified Difference | Sulfoxide-to-sulfide replacement: complete loss of enzymatic inhibition; target compound is structurally further removed (no sulfur at all) |
| Conditions | Isolated microsomal membranes containing H⁺/K⁺-ATPase from rabbit gastric mucosa; in vitro biochemical assay [1] |
Why This Matters
Users seeking a bioactive PPI pharmacophore must not select this compound; its value is exclusively as an inactive impurity reference standard for analytical method specificity validation.
- [1] Fryklund J, Wallmark B. J Pharmacol Exp Ther. 1986;236(1):248-253. PMID: 3001289. View Source
- [2] Cheon HG, Yum EK, Kim SS, et al. Korean J Pharmacol. 1994;30(1):87-95. View Source
- [3] Wallmark B, Lorentzon P, Larsson H. The mechanism of action of omeprazole—a survey of its inhibitory actions in vitro. Scand J Gastroenterol Suppl. 1985;108:37-51. PMID: 2988109. View Source
